4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether
Description
Properties
CAS No. |
63777-09-3 |
|---|---|
Molecular Formula |
C23H26N2O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4,4-dimethyl-1,3-diphenyl-6-propan-2-yloxy-5,6-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)26-19-15-23(3,4)20-21(17-11-7-5-8-12-17)24-25(22(20)27-19)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
InChI Key |
ORTRBOFLFKTAHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CC(C2=C(O1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the tetrahydropyrano ring through a cyclization reaction. The final step involves the etherification of the compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound’s isopropyl ether group distinguishes it from other pyrano[2,3-c]pyrazole derivatives, which commonly feature sulfonamide, trifluoromethyl, or heteroaromatic substituents. Key analogs include:
- Sulfonamide derivatives : e.g., 4p (4-methoxybenzenesulfonamide), 4q (4-trifluoromethylbenzenesulfonamide), and 4r (2,4-difluorobenzenesulfonamide) .
- Phosphonate-thiadiazole derivative: Dimethyl(3-methyl-5-oxo-6-(1,2,3-thiadiazol-4-yl)-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrrolo[3',2':5,6]pyrano[2,3-c]pyrazol-6-yl)phosphonate .
- Amine derivatives: e.g., 5a (5-(4-fluorophenyl)-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-amine) .
Table 1: Comparison of Substituents and Physical Properties
Functional Group Impact
- Sulfonamides : Polar, hydrogen-bonding groups that may enhance water solubility and target binding (e.g., enzyme inhibition).
- Phosphonates : Electron-withdrawing and metabolically stable, often used in antiviral or anticancer agents.
- Ethers : The target’s isopropyl ether group may balance lipophilicity and metabolic stability, offering advantages in pharmacokinetics.
Biological Activity
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydropyrano-pyrazole framework. Its molecular formula is , and it possesses notable physical properties such as solubility and stability under various conditions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O2 |
| Molecular Weight | 334.41 g/mol |
| Solubility | Soluble in organic solvents |
| Appearance | Colorless to light yellow liquid |
Biological Activity
Research has indicated that compounds similar to 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. For example, derivatives with similar structures demonstrated significant inhibition of inflammation in animal models.
Anticancer Activity
The compound's potential anticancer properties have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| A549 | 0.39 | Autophagy induction without apoptosis |
In a study by Sun et al., compounds related to this structure exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines with IC50 values in the nanomolar range .
Antimicrobial Activity
Research indicates that certain pyrazole derivatives possess antimicrobial properties against various pathogens. The specific activity of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has not been extensively documented but parallels can be drawn from related compounds.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives for their anticancer effects. The results highlighted significant growth inhibition in several cancer cell lines including MCF7 and A549 with IC50 values indicating potent activity .
- Inflammation Model : In an experimental model of inflammation using mice, a derivative similar to the target compound showed reduced levels of inflammatory markers when administered prior to an inflammatory stimulus .
The mechanisms through which 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether exerts its biological effects may include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
- Modulation of Immune Responses : The anti-inflammatory properties may be attributed to the modulation of immune signaling pathways.
Q & A
Q. What are the key considerations for optimizing the synthesis of 4,4-dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether?
Methodological Answer:
- Multi-component reactions (MCRs) are often employed for pyrano[2,3-c]pyrazole scaffolds. For example, combine aldehydes, malononitrile, and hydrazine hydrate in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C for 24 hours to form the core structure .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps, while ethanol-water mixtures improve yield in condensation steps .
- Catalyst optimization : Acidic catalysts (e.g., NaHSO₄) or POCl₃ in Vilsmeier-Haack reactions can accelerate heterocycle formation .
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- ¹H NMR : Key diagnostic signals include the isopropyl ether protons (δ 1.2–1.4 ppm, doublet) and pyrazole NH (δ 11–12 ppm, broad singlet). Compare with 6-amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole derivatives for analogous shifts .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing bond lengths and angles. For example, the pyrano ring in 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one exhibits a boat conformation, confirmed by C–C bond lengths of 1.52–1.54 Å .
Q. What are common impurities in the synthesis, and how are they controlled?
Methodological Answer:
- Byproducts : Unreacted aldehydes or dimeric adducts may form. Monitor via TLC (petroleum ether:ethyl acetate = 20:80) and purify using flash chromatography .
- Recrystallization : Use ethanol or acetone to isolate the product, as demonstrated in the purification of 6-amino-dihydropyrano[2,3-c]pyrazoles .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., antibacterial or anticancer) with standardized protocols. For instance, compare IC₅₀ values of 3,4-dimethylpyrano[2,3-c]pyrazol-6-one derivatives under consistent cell lines (e.g., HeLa or MCF-7) and nutrient conditions .
- Structural analogs : Test substituent effects (e.g., phenyl vs. methoxyphenyl groups) to isolate activity trends. The 3-methoxyphenyl derivative in pyrano[2,3-c]pyrazoles showed enhanced anti-inflammatory activity due to electron-donating effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the pyrazole ring’s electron-deficient nature in 3,4-dimethyl derivatives correlates with nucleophilic attack susceptibility .
- Molecular docking : Map interactions with biological targets (e.g., COX-2 or EGFR kinases). Use PyMOL or AutoDock to simulate binding poses, guided by crystallographic data from similar pyrano-pyrazole systems .
Q. How can reaction mechanisms for key transformations be elucidated?
Methodological Answer:
- Kinetic studies : Monitor intermediates via in-situ FTIR or HPLC. For instance, the formation of hydrazone intermediates in POCl₃/DMF-mediated reactions occurs within 2 hours at 80°C .
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to trace nitrogen incorporation into the pyrazole ring, as shown in analogous pyrano[2,3-c]pyrazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
